molecular formula C17H18BrClN2O3S B296318 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide

カタログ番号 B296318
分子量: 445.8 g/mol
InChIキー: PLCXHHVNBGSJGE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, also known as BACE1 inhibitor, is a chemical compound that has been extensively studied for its potential application in the treatment of Alzheimer's disease.

作用機序

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor acts as a competitive inhibitor of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. It binds to the active site of the enzyme and prevents it from cleaving the amyloid precursor protein (APP) into beta-amyloid peptide. This results in a reduction of beta-amyloid production, which may help to prevent the formation of plaques in the brain of Alzheimer's patients.
Biochemical and Physiological Effects:
2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been shown to reduce beta-amyloid production in vitro and in vivo. In animal studies, the compound has been found to improve cognitive function and reduce the formation of plaques in the brain. 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has also been shown to be well-tolerated in animal studies and has a good safety profile.

実験室実験の利点と制限

One of the advantages of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in lab experiments is its specificity for 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide. The compound does not inhibit other enzymes that are involved in the processing of APP, which reduces the risk of off-target effects. However, one of the limitations of using 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor is its poor solubility in water, which may affect its bioavailability and limit its use in certain experiments.

将来の方向性

There are several future directions for the research on 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. One direction is to optimize the synthesis method to improve the yield and purity of the compound. Another direction is to investigate the pharmacokinetics and pharmacodynamics of the compound in animal models and humans. This will help to determine the optimal dosage and dosing regimen for clinical use. Additionally, further studies are needed to investigate the long-term safety and efficacy of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor in humans. Finally, the compound may also have potential applications in the treatment of other neurodegenerative diseases that are associated with the accumulation of beta-amyloid peptide.

合成法

The synthesis method of 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor involves multiple steps, starting from the reaction of 4-bromobenzenesulfonyl chloride with 2-chlorobenzylamine to form 4-bromobenzenesulfonamide. This intermediate is then reacted with N-ethylacetamide to obtain the final product, 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor. The synthesis method has been optimized to achieve high yield and purity of the compound.

科学的研究の応用

2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide inhibitor has been extensively studied for its potential application in the treatment of Alzheimer's disease. The compound inhibits the activity of beta-secretase 1 (2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide), an enzyme that plays a crucial role in the production of beta-amyloid peptide, a protein that forms the plaques in the brain of Alzheimer's patients. By inhibiting 2-[[(4-bromophenyl)sulfonyl](2-chlorobenzyl)amino]-N-ethylacetamide, the production of beta-amyloid peptide can be reduced, which may slow down the progression of Alzheimer's disease.

特性

分子式

C17H18BrClN2O3S

分子量

445.8 g/mol

IUPAC名

2-[(4-bromophenyl)sulfonyl-[(2-chlorophenyl)methyl]amino]-N-ethylacetamide

InChI

InChI=1S/C17H18BrClN2O3S/c1-2-20-17(22)12-21(11-13-5-3-4-6-16(13)19)25(23,24)15-9-7-14(18)8-10-15/h3-10H,2,11-12H2,1H3,(H,20,22)

InChIキー

PLCXHHVNBGSJGE-UHFFFAOYSA-N

SMILES

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

正規SMILES

CCNC(=O)CN(CC1=CC=CC=C1Cl)S(=O)(=O)C2=CC=C(C=C2)Br

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。